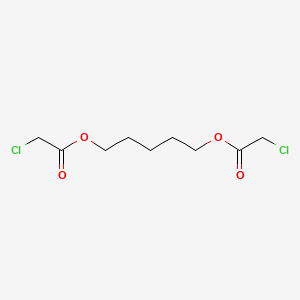

Pentane-1,5-diyl bis(chloroacetate)

Description

Properties

CAS No. |

90077-32-0 |

|---|---|

Molecular Formula |

C9H14Cl2O4 |

Molecular Weight |

257.11 g/mol |

IUPAC Name |

5-(2-chloroacetyl)oxypentyl 2-chloroacetate |

InChI |

InChI=1S/C9H14Cl2O4/c10-6-8(12)14-4-2-1-3-5-15-9(13)7-11/h1-7H2 |

InChI Key |

OQORMPABZFOUFE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC(=O)CCl)CCOC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Dimethyl Glutarate

The primary route to pentane-1,5-diol involves the hydrogenation of dimethyl glutarate (DMG). As detailed in EP1048638B1 , this reaction occurs in a hydrogenation zone under high-pressure conditions (450–1,000 psig) using a reduced copper chromite catalyst (e.g., DRD92/89). The stoichiometric equation is:

$$

\text{CH}3\text{OOC-(CH}2\text{)}3\text{-COOCH}3 + 4\text{H}2 \rightarrow \text{HO-(CH}2\text{)}5\text{-OH} + 2\text{CH}3\text{OH}

$$

Key parameters include:

- Temperature : 180–250°C

- Hydrogen-to-DMG molar ratio : 200:1 to 600:1

- Catalyst loading : 5–10 wt% relative to DMG

The crude product contains pentane-1,5-diol (85–90%), δ-valerolactone (5–8%), and residual dimethyl glutarate (2–3%).

Purification via Vacuum Distillation

To isolate pentane-1,5-diol, the crude mixture undergoes vacuum distillation. The patent EP1048638B1 specifies a two-zone system:

- Vaporization zone : Operated at 6.67 kPa and 120–150°C to volatilize pentane-1,5-diol while decomposing δ-valerolactone byproducts.

- Distillation zone : Maintained at 2–20 kPa with dimethyl glutarate reflux to separate δ-valerolactone (overhead) and pentane-1,5-diol (side stream).

Esterification of Pentane-1,5-diol with Chloroacetic Acid

Reaction Mechanism and Conditions

The diol is esterified with chloroacetyl chloride (ClCH₂COCl) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{HO-(CH}2\text{)}5\text{-OH} + 2\text{ClCH}2\text{COCl} \rightarrow \text{ClCH}2\text{COO-(CH}2\text{)}5\text{-OOCCH}_2\text{Cl} + 2\text{HCl}

$$

Optimized conditions :

- Solvent : Anhydrous dichloromethane or tetrahydrofuran

- Molar ratio : 1:2.2 (diol to chloroacetyl chloride)

- Temperature : 0–5°C (to minimize side reactions)

- Reaction time : 4–6 hours

Purification and Yield

The crude ester is washed with NaHCO₃ (5%) to remove residual acid, followed by drying over MgSO₄. Vacuum distillation (0.1 kPa, 110–120°C) yields 75–85% pure product. Further purification via silica gel chromatography (hexane:ethyl acetate, 4:1) enhances purity to >98%.

Alternative Synthetic Routes

Direct Esterification with Chloroacetic Acid

Using chloroacetic acid (ClCH₂COOH) and a dehydrating agent (e.g., DCC, H₂SO₄):

$$

\text{HO-(CH}2\text{)}5\text{-OH} + 2\text{ClCH}2\text{COOH} \xrightarrow{\text{H}2\text{SO}4} \text{ClCH}2\text{COO-(CH}2\text{)}5\text{-OOCCH}2\text{Cl} + 2\text{H}2\text{O}

$$

Challenges : Lower yields (60–70%) due to water formation and side-product polymerization.

Transesterification with Chloroacetate Esters

Reacting pentane-1,5-diol with methyl chloroacetate (ClCH₂COOCH₃) in the presence of lipase catalysts (e.g., Candida antarctica):

$$

\text{HO-(CH}2\text{)}5\text{-OH} + 2\text{ClCH}2\text{COOCH}3 \rightarrow \text{ClCH}2\text{COO-(CH}2\text{)}5\text{-OOCCH}2\text{Cl} + 2\text{CH}_3\text{OH}

$$

Advantages : Enzymatic specificity reduces byproducts, yielding 80–85% ester.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(chloroacetate) undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The ester bonds in pentane-1,5-diyl bis(chloroacetate) can be hydrolyzed under acidic or basic conditions to yield pentane-1,5-diol and chloroacetic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used under mild to moderate temperatures.

Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride may be used, depending on the desired transformation.

Major Products

Substitution Reactions: The major products include substituted esters or amides, depending on the nucleophile used.

Hydrolysis: The primary products are pentane-1,5-diol and chloroacetic acid.

Scientific Research Applications

Pentane-1,5-diyl bis(chloroacetate) has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.

Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a crosslinking agent in polymer manufacturing.

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(chloroacetate) primarily involves its reactivity towards nucleophiles. The chloroacetate groups are electrophilic and can react with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pentane-1,5-diyl-Linked Compounds

*Inferred data; †Calculated based on structure; ‡Hypothesized based on ester functionality.

Key Observations:

Backbone Flexibility : All compounds share the pentane-1,5-diyl spacer, which imparts flexibility and influences molecular conformation. For example, the bis(imidazolium) salt’s crystal structure highlights how the spacer affects packing in solid-state applications .

Functional Group Diversity: Chloroacetate vs. Benzyl-Isoquinoline Esters: Pentane-1,5-diyl bis(chloroacetate) lacks the aromaticity and alkaloid-like substituents of Atracurium Impurity R, which is critical for the latter’s role as a neuromuscular blocking agent impurity . Ionic vs. Covalent Linkages: The bis(imidazolium) compound’s ionic nature contrasts with the covalent ester bonds in Pentane-1,5-diyl bis(chloroacetate), affecting solubility and reactivity .

Physicochemical Properties

- Solubility: Atracurium Impurity R’s dihydrochloride form enhances water solubility compared to the neutral, non-ionic Pentane-1,5-diyl bis(chloroacetate) .

- Thermal Stability : The bis(imidazolium) compound’s hexafluorophosphate counterion likely improves thermal stability, a feature absent in the chloroacetate derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.